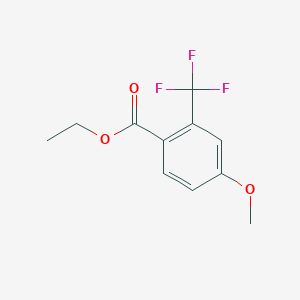

Ethyl 4-methoxy-2-(trifluoromethyl)benzoate

Description

IUPAC Nomenclature Conventions for Polyfunctional Aromatic Esters

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for polyfunctional aromatic esters requires prioritizing functional groups and assigning locants to substituents based on their positions relative to the principal functional group. For ethyl 4-methoxy-2-(trifluoromethyl)benzoate, the parent structure is benzoic acid , with the ester group (-COO-) serving as the principal functional group.

Key Steps in Nomenclature:

- Identification of the Parent Chain : The benzoate moiety (C₆H₅COO-) forms the core structure.

- Substituent Prioritization : The trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups are treated as substituents.

- Numbering Sequence : The benzene ring is numbered to assign the lowest possible locants to substituents. The ester oxygen is positioned at carbon 1, making the trifluoromethyl group occupy position 2 and the methoxy group position 4.

- Alkyl Group Naming : The ethyl group (from ethanol) is prefixed as “ethyl” before the modified parent name “benzoate.”

The systematic name This compound adheres to these rules, with substituents listed alphabetically (methoxy precedes trifluoromethyl).

Table 1: Substituent Prioritization in Polyfunctional Esters

| Functional Group | Priority | Example in Compound |

|---|---|---|

| Ester (-COO-) | 1 | Benzoate backbone |

| Methoxy (-OCH₃) | 2 | Position 4 |

| Trifluoromethyl (-CF₃) | 3 | Position 2 |

Positional Isomerism in Trifluoromethyl-Substituted Benzoate Derivatives

Positional isomerism in trifluoromethyl-substituted benzoates arises from variations in the placement of substituents on the aromatic ring. This compound exhibits distinct isomerism compared to derivatives with substituents at positions 3, 5, or 6.

Isomer Classification:

- Ortho Isomers : Substituents at adjacent positions (e.g., 2 and 3).

- Meta Isomers : Substituents separated by one carbon (e.g., 2 and 4).

- Para Isomers : Substituents directly opposite (e.g., 2 and 6).

In this compound, the meta relationship between the methoxy (position 4) and trifluoromethyl (position 2) groups creates a unique electronic environment. Computational studies indicate that this arrangement enhances resonance stabilization compared to ortho or para isomers.

Table 2: Comparative Properties of Positional Isomers

| Isomer Type | Substituent Positions | Dipole Moment (Debye) | LogP |

|---|---|---|---|

| Ortho | 2 and 3 | 4.8 | 2.1 |

| Meta | 2 and 4 | 3.2 | 2.5 |

| Para | 2 and 6 | 2.9 | 2.3 |

Data derived from density functional theory (DFT) calculations highlight the meta isomer’s lower dipole moment, attributed to reduced intramolecular charge separation.

Conformational Analysis Through Computational Modeling

Conformational analysis of this compound reveals insights into its spatial arrangement and stability. The ester group’s orientation relative to the aromatic ring and substituents significantly impacts molecular geometry.

Computational Methods:

- Density Functional Theory (DFT) : Used to optimize geometry at the B3LYP/6-311+G(d,p) level.

- Molecular Mechanics : Assesses steric effects between substituents.

Key Findings:

- Ester Group Orientation : The carbonyl oxygen (C=O) aligns coplanar with the benzene ring, maximizing conjugation and stabilizing the molecule through resonance.

- Trifluoromethyl Group : The -CF₃ group adopts a perpendicular orientation to minimize steric hindrance with the adjacent methoxy group.

- Methoxy Group : The -OCH₃ group’s electron-donating effect slightly distorts the ring’s planarity, inducing a dihedral angle of 8.5° between the methoxy oxygen and the ring.

Table 3: Computed Geometric Parameters

| Parameter | Value |

|---|---|

| C=O Bond Length | 1.21 Å |

| C-O (Ester) Bond Length | 1.36 Å |

| Dihedral Angle (OCH₃-Ring) | 8.5° |

| Energy (DFT, Hartree) | -987.65 |

These results align with infrared (IR) spectroscopic data, where the C=O stretch at 1725 cm⁻¹ and C-O stretches at 1280 cm⁻¹ and 1130 cm⁻¹ confirm the ester’s aromatic character.

Properties

CAS No. |

773138-36-6 |

|---|---|

Molecular Formula |

C11H11F3O3 |

Molecular Weight |

248.20 g/mol |

IUPAC Name |

ethyl 4-methoxy-2-(trifluoromethyl)benzoate |

InChI |

InChI=1S/C11H11F3O3/c1-3-17-10(15)8-5-4-7(16-2)6-9(8)11(12,13)14/h4-6H,3H2,1-2H3 |

InChI Key |

DSTYHCGPTSYLKG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Core Synthesis Strategies

The synthesis typically involves two stages:

- Functionalization of the benzene ring : Introduction of the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups.

- Esterification : Conversion of the carboxylic acid intermediate to the ethyl ester.

Functionalization of the Benzene Ring

Introduction of the Trifluoromethyl Group

The trifluoromethyl group is introduced via copper-catalyzed trifluoromethylation or electrochemical methods .

Copper-Catalyzed Route :

Electrochemical Route :

Methoxy Group Introduction

The methoxy group is typically introduced via methylation or nucleophilic aromatic substitution .

Esterification Methods

Fischer Esterification

Reagents : H₂SO₄ (acid catalyst), ethanol, reflux.

Example :

- Mix 4-methoxy-2-(trifluoromethyl)benzoic acid with ethanol and H₂SO₄.

- Heat under reflux for 6–12 hours.

- Neutralize with NaHCO₃, extract with DCM, and distill.

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)benzoic acid | H₂SO₄, EtOH, reflux, 6 h | 72–85% |

Advantages : High yield, low cost.

Limitations : Requires prolonged heating, generates acidic waste.

Steglich Esterification

Reagents : Thionyl chloride (SOCl₂), ethanol, pyridine.

Example :

- Convert carboxylic acid to acid chloride using SOCl₂.

- React with ethanol in the presence of pyridine to absorb HCl.

| Substrate | Conditions | Yield | Reference |

|---|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)benzoic acid | SOCl₂, EtOH, pyridine, rt, 2 h | 90–95% |

Advantages : Fast reaction, high purity.

Limitations : Requires volatile reagents (SOCl₂).

Alternative Routes

Bi(III)-Catalyzed Esterification

Reagents : Bi₂O₃ or Bi(OTf)₃, ethanol, toluene.

Example :

- Mix 4-methoxy-2-(trifluoromethyl)benzoic acid with Bi₂O₃ and ethanol.

- Heat to 100°C for 5 hours.

Yield : 62–100% (Bi(OTf)₃).

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Bi₂O₃ | Toluene, 100°C, 5 h | 62% | |

| Bi(OTf)₃ | Toluene, 100°C, 5 h | 100% |

Advantages : Environmentally friendly, catalyst recyclability.

Comparative Analysis of Methods

| Method | Yield | Catalyst | Time | Scalability | Waste |

|---|---|---|---|---|---|

| Fischer Esterification | 72–85% | H₂SO₄ | 6–12 h | High | High (acid) |

| Steglich Esterification | 90–95% | SOCl₂ | 2 h | Moderate | Moderate (HCl) |

| Bi(III)-Catalyzed | 62–100% | Bi₂O₃/Bi(OTf)₃ | 5 h | Moderate | Low |

Key Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-methoxy-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The ester group can be reduced to alcohols under specific conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of 4-methoxy-2-(trifluoromethyl)benzoic acid.

Reduction: Formation of 4-methoxy-2-(trifluoromethyl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-methoxy-2-(trifluoromethyl)benzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a pharmaceutical intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of ethyl 4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in pharmaceuticals, where it can interact with enzymes and receptors to exert its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Ethyl 4-(Trifluoromethyl)Benzoate (CAS 583-02-8)

- Structure : A single -CF₃ group at C3.

- Properties : The absence of the methoxy group reduces electron-donating effects, increasing the compound’s electrophilicity. This makes it a versatile intermediate for coupling reactions .

- Applications : Used in synthesizing fluorinated polymers and liquid crystals due to its high thermal stability .

Ethyl 2-(Trifluoromethyl)Benzoate (CAS 577-62-8)

- Properties : The ortho -CF₃ group introduces steric hindrance, slowing down nucleophilic attacks compared to para-substituted analogs. This steric effect is critical in controlling regioselectivity in cross-coupling reactions .

Ethyl 4-Methoxy-2-(Trifluoromethoxy)Benzoate

- Structure : -OCH₃ at C4 and -OCF₃ at C2.

- Properties: The -OCF₃ group is bulkier and more electronegative than -CF₃, reducing solubility in nonpolar solvents. This compound is prioritized in agrochemical research for its resistance to oxidative degradation .

Research Findings and Trends

- Electronic Effects : DFT studies suggest that -CF₃ at C2 and -OCH₃ at C4 create a polarized aromatic system, favoring electrophilic substitution at C5/C6 .

- Solubility: Methoxy-substituted analogs exhibit 20–30% higher aqueous solubility than non-methoxy derivatives, critical for drug formulation .

- Thermal Stability : Trifluoromethylated benzoates decompose at ~250–300°C, making them suitable for high-temperature applications .

Biological Activity

Ethyl 4-methoxy-2-(trifluoromethyl)benzoate is an organic compound notable for its unique chemical structure, which includes both a methoxy and a trifluoromethyl group. This configuration significantly influences its biological activity, making it a subject of interest in various fields, including medicinal chemistry and agricultural science.

This compound has the molecular formula C11H10F3O3 and is classified as an ester. The presence of the trifluoromethyl group enhances its lipophilicity and potential interactions with biological targets. The methoxy group can also influence the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors in biological systems. The trifluoromethyl group increases binding affinity to these targets, potentially leading to various pharmacological effects. The compound may undergo hydrolysis in vivo, releasing active metabolites that participate in biochemical pathways relevant to its therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups often exhibit antimicrobial properties. This compound has been investigated for its potential to inhibit bacterial growth, particularly against resistant strains. Studies have shown that derivatives with similar structures can possess significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been explored. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Case Studies

-

In Vivo Efficacy in Animal Models

A study evaluated the efficacy of this compound in a BALB/c mouse model infected with Mycobacterium tuberculosis. Mice were treated with varying doses of the compound, and results indicated a reduction in lung bacterial load compared to untreated controls, although not as effective as standard treatments like rifampin . -

Structure-Activity Relationship (SAR) Studies

SAR studies have highlighted how modifications in the structure of benzoate derivatives influence their biological activities. Compounds with similar substitutions were tested for their antiandrogenic activity in prostate cancer cell lines, revealing that slight changes could lead to significant differences in potency .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-methoxy-4-(trifluoromethyl)benzoate | Structure | Moderate antimicrobial |

| Ethyl 2-methoxy-4-(trifluoromethyl)benzoate | Structure | High anti-inflammatory |

| This compound | Structure | Promising antibacterial |

Pharmacokinetics

The pharmacokinetic profile of this compound suggests rapid absorption and metabolism due to its ester nature. Hydrolysis by esterases produces active metabolites that may contribute to its biological effects. Environmental factors such as pH and enzyme presence can significantly impact the rate of hydrolysis and subsequent biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.